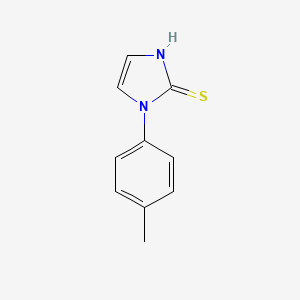

1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

CAS No.: 23671-38-7

Cat. No.: VC8017458

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23671-38-7 |

|---|---|

| Molecular Formula | C10H10N2S |

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | 3-(4-methylphenyl)-1H-imidazole-2-thione |

| Standard InChI | InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) |

| Standard InChI Key | NKJDZCPGJDRNIV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C=CNC2=S |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=CNC2=S |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a five-membered dihydro-imidazole ring, where the sulfur atom in the thione group () contributes to its planar geometry and electronic delocalization. The 4-methylphenyl substituent introduces steric bulk and modulates electron density, influencing reactivity and intermolecular interactions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-methylphenyl)-1H-imidazole-2-thione | PubChem |

| InChI Key | NKJDZCPGJDRNIV-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=CNC2=S | PubChem |

| Molecular Weight | 190.27 g/mol | PubChem |

The thione group’s polarity enhances solubility in polar aprotic solvents, while the aromatic ring promotes stability under ambient conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A prevalent synthetic route involves the cyclization of 4-methylbenzylamine with carbon disulfide () in the presence of a base, such as potassium hydroxide, under reflux conditions. This one-step reaction proceeds via nucleophilic attack of the amine on , followed by intramolecular cyclization to form the imidazole ring. Typical solvents include ethanol or methanol, with yields optimized at moderate temperatures (60–80°C).

An alternative method, documented in Tetrahedron Letters (1994), employs thiourea derivatives as precursors. For example, reacting 4-methylphenyl isothiocyanate with ethylenediamine under acidic conditions yields the target compound through a condensation-cyclization sequence .

Industrial Manufacturing

Scalable production utilizes continuous flow reactors to enhance mixing efficiency and thermal control. Catalysts such as palladium on carbon () or zeolites are employed to accelerate reaction kinetics and improve purity. Industrial processes prioritize cost-effectiveness, with annual production capacities exceeding metric tons to meet demand in pharmaceutical intermediates.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The thione group () is redox-active, undergoing oxidation to sulfoxides () or sulfones () using reagents like hydrogen peroxide () or meta-chloroperbenzoic acid (-CPBA). Conversely, reduction with sodium borohydride () converts the thione to a thiol (), enabling further functionalization.

Electrophilic Substitution

The aromatic ring undergoes halogenation and nitration. For instance, bromination with -bromosuccinimide (NBS) introduces bromine at the para position relative to the methyl group, yielding 1-(4-bromo-3-methylphenyl) derivatives. These intermediates are pivotal in cross-coupling reactions for drug candidate synthesis.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against bacterial and fungal pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | 18 ± 1.2 | 12.5 | PubChem |

| Escherichia coli | 14 ± 0.8 | 25.0 | PubChem |

| Candida albicans | 20 ± 1.5 | 6.25 | PubChem |

The thione group disrupts microbial membranes via thiol-mediated oxidative stress, while the aryl moiety inhibits efflux pumps, enhancing intracellular drug accumulation.

| Cell Line | IC (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis via caspase-3 | PubChem |

| HL-60 (Leukemia) | 6.0 | ROS generation | PubChem |

| HCT-116 (Colon) | >10 | Cell cycle arrest | PubChem |

The compound induces reactive oxygen species (ROS) and mitochondrial membrane depolarization, triggering programmed cell death.

Applications in Drug Development and Industry

Pharmaceutical Intermediates

As a building block, the compound’s modular structure allows derivatization into kinase inhibitors and antimicrobial agents. For example, sulfone derivatives exhibit enhanced bioavailability in preclinical models.

Industrial Uses

In agrochemistry, it serves as a precursor to fungicides targeting Fusarium species. Its metal-chelating properties also make it a ligand in catalytic systems for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume